molecular formula C7H6Cl2S B1614552 2,4-Dichlorothioanisole CAS No. 65909-82-2

2,4-Dichlorothioanisole

Cat. No.: B1614552
CAS No.: 65909-82-2
M. Wt: 193.09 g/mol
InChI Key: NPJIKKXEAPKKFT-UHFFFAOYSA-N
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Description

2,4-Dichlorothioanisole is an organic compound with the molecular formula C₇H₆Cl₂S. It is a derivative of thioanisole, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry and industry.

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules

Cellular Effects

Given its use in proteomics research , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorothioanisole can be synthesized through several methods. One common approach involves the chlorination of thioanisole. The reaction typically uses chlorine gas or a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) under controlled conditions to introduce chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorothioanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol or other reduced forms using reagents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) are often used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), peracids.

    Reduction: Lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium methoxide (NaOCH₃).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioanisole derivatives.

Scientific Research Applications

2,4-Dichlorothioanisole is used in various scientific research fields, including:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound helps in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

    2,4-Dichloroanisole: Similar in structure but with a methoxy group instead of a thioether group.

    2,4-Dichlorophenol: Lacks the methoxy or thioether group, making it less reactive in certain chemical reactions.

    2,4-Dichlorothiophenol: Contains a thiol group instead of a thioether group, leading to different reactivity and applications.

Uniqueness: 2,4-Dichlorothioanisole is unique due to its specific substitution pattern and the presence of a thioether group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2S/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJIKKXEAPKKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984383
Record name 2,4-Dichloro-1-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65909-82-2
Record name Benzene, 2,4-dichloro-1-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065909822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-1-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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